(S)-2-Amino-2-ethylhexanoic acid ethyl ester
Overview
Description
Esters are derived from carboxylic acids. In an ester, the hydrogen in the carboxylic acid’s -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
Esters are usually prepared from carboxylic acids and alcohols . The carboxylic acid and alcohol react in the presence of a strong acid catalyst, such as concentrated sulfuric acid . This reaction is known as esterification .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The carbonyl carbon is bonded to an oxygen atom by a double bond and to another oxygen atom by a single bond .Chemical Reactions Analysis
Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction is catalyzed by either an acid or a base . In acidic conditions, the reaction is reversible and produces a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar hydrocarbons and alcohols, which do engage in hydrogen bonding . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific ester depend on its structure. Some esters, such as ethyl acetate, are highly flammable and can cause serious eye irritation . It’s important to handle esters with care, using appropriate personal protective equipment and working in a well-ventilated area .
Future Directions
Esters have a wide range of applications, from the food and beverage industry to pharmaceuticals and polymers . The development of new synthetic methods and the study of their properties are areas of ongoing research . Understanding the function and regulation of genes involved in ester synthesis could also open up new possibilities for the production of specific aroma profiles in fermented beverages .
Properties
IUPAC Name |
ethyl (2S)-2-amino-2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPKUWTAGCFPT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@](CC)(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433739 | |
Record name | Ethyl 2-ethyl-L-norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164262-42-4 | |
Record name | Ethyl 2-ethyl-L-norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.